molecular formula C17H18ClN3O2 B2641430 2-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide CAS No. 2034400-39-8

2-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Cat. No.: B2641430
CAS No.: 2034400-39-8
M. Wt: 331.8
InChI Key: UFYNHSSDTFIPLV-JOCQHMNTSA-N
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Description

2-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group and a pyrimidin-2-yloxy moiety attached to a cyclohexyl ring. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidin-2-yloxy intermediate: This can be achieved by reacting pyrimidine with an appropriate alkylating agent.

    Cyclohexylation: The pyrimidin-2-yloxy intermediate is then reacted with a cyclohexyl halide under basic conditions to form the cyclohexyl derivative.

    Amidation: The cyclohexyl derivative is then reacted with 2-chlorobenzoyl chloride in the presence of a base to form the final benzamide compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl ring or the pyrimidin-2-yloxy moiety.

    Reduction: Reduction reactions may target the chloro group or the benzamide functionality.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the replacement of the chloro group with various functional groups.

Scientific Research Applications

2-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(cyclohexyl)benzamide: Lacks the pyrimidin-2-yloxy moiety.

    N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide: Lacks the chloro group.

    2-chloro-N-(pyrimidin-2-yloxy)benzamide: Lacks the cyclohexyl ring.

Uniqueness

The presence of both the chloro group and the pyrimidin-2-yloxy moiety attached to the cyclohexyl ring in 2-chloro-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide may confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

IUPAC Name

2-chloro-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-15-5-2-1-4-14(15)16(22)21-12-6-8-13(9-7-12)23-17-19-10-3-11-20-17/h1-5,10-13H,6-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYNHSSDTFIPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CC=C2Cl)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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